molecular formula C10H15NO2 B13599113 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

Cat. No.: B13599113
M. Wt: 181.23 g/mol
InChI Key: JMQJLPCLMQBSHJ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenylethanolamine, featuring an amino group and a methoxy group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-methylphenyl)ethan-1-ol
  • 2-Amino-2-(3-fluoro-5-methylphenyl)ethan-1-ol
  • 1-(2-amino-3-methylphenyl)ethan-1-ol

Comparison

Compared to its analogs, 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(2-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3

InChI Key

JMQJLPCLMQBSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CO)N

Origin of Product

United States

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